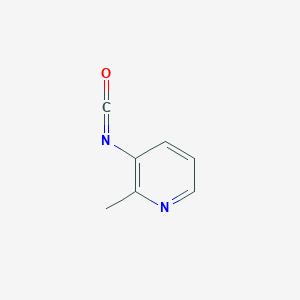

3-Isocyanato-2-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in modern chemical research, particularly in the realm of medicinal chemistry. rsc.orgrsc.orgresearchgate.netsemanticscholar.org Its presence in numerous natural products, such as certain alkaloids and vitamins, underscores its biological relevance. rsc.orgsemanticscholar.org The pyridine scaffold is a "privileged structure," meaning it is a molecular framework that is able to provide useful ligands for more than one receptor or enzyme target. This versatility has led to its incorporation into a wide range of FDA-approved drugs. rsc.orgrsc.orgresearchgate.netsemanticscholar.org The nitrogen atom in the pyridine ring can improve the water solubility of pharmaceutical molecules, a desirable characteristic for drug candidates. nih.gov Furthermore, pyridine derivatives are integral to the synthesis of agrochemicals and functional nanomaterials. semanticscholar.orgnih.gov

Role of Isocyanate Functional Groups in Chemical Transformations

The isocyanate group (–N=C=O) is a highly reactive functional group that plays a crucial role in a variety of chemical transformations. wikidoc.orgdoxuchem.com Isocyanates are electrophiles, making them susceptible to attack by nucleophiles such as alcohols, amines, and water. wikipedia.orgyoutube.com The reaction with alcohols yields urethanes, a linkage that is the basis for the production of polyurethanes. wikidoc.orgdoxuchem.comwikipedia.org Similarly, the reaction of isocyanates with amines produces urea (B33335) derivatives. wikidoc.orgdoxuchem.comwikipedia.org This high reactivity makes isocyanates valuable intermediates in organic synthesis, enabling the construction of complex molecules and polymers. doxuchem.comusm.edu

Positioning of 3-Isocyanato-2-methylpyridine within the Pyridyl Isocyanate Family

This compound belongs to the family of pyridyl isocyanates, which are compounds that contain both a pyridine ring and an isocyanate functional group. The position of the isocyanate group and any other substituents on the pyridine ring significantly influences the compound's reactivity and properties. In the case of this compound, the isocyanate group is at the 3-position, and a methyl group is at the 2-position. The methyl group at the 2-position can exert steric hindrance, potentially influencing the reactivity of the adjacent isocyanate group. smolecule.com This specific arrangement of functional groups distinguishes it from other isomers like 5-isocyanato-2-methylpyridine (B1311455) and dictates its unique chemical behavior and potential applications.

Historical Context of Pyridyl Isocyanate Research

The study of pyridyl isocyanates is an extension of the broader research into both pyridine chemistry and isocyanate chemistry. The first synthesis of an aromatic isocyanate, phenyl isocyanate, dates back to 1848. smolecule.com However, the synthesis and characterization of pyridyl isocyanates have been more challenging due to their potential instability and high reactivity, which can lead to spontaneous dimerization or trimerization. ntnu.no The introduction of electron-withdrawing groups, such as a nitro group, was found to increase the stability of pyridyl isocyanates, allowing for their isolation and subsequent use in synthesis. ntnu.no Research in this area continues to evolve as new synthetic methods and applications for this class of compounds are discovered.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for developing appropriate handling and storage procedures.

Structure

3D Structure

Properties

CAS No. |

1007212-57-8 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

3-isocyanato-2-methylpyridine |

InChI |

InChI=1S/C7H6N2O/c1-6-7(9-5-10)3-2-4-8-6/h2-4H,1H3 |

InChI Key |

FHKPIVPPOGZAON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)N=C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isocyanato 2 Methylpyridine and Its Precursors

Chemical Structure and Molecular Formula

The chemical structure of 3-Isocyanato-2-methylpyridine consists of a pyridine (B92270) ring substituted with an isocyanate group at the 3-position and a methyl group at the 2-position.

Interactive Data Table: Structural and Molecular Information

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| SMILES Code | CC1=NC=CC=C1N=C=O |

| InChI | InChI=1S/C7H6N2O/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3 |

Utilization of 2-Methylpyridine Derivatives as Starting Materials

Ring Methylation Approaches

Molecular Weight and Physical Properties

The molecular weight and key physical properties of this compound are summarized in the table below. These properties are critical for experimental design, including reaction setup and purification.

Interactive Data Table: Physical Properties

| Property | Value |

| Molecular Weight | 134.14 g/mol |

| Appearance | Not explicitly stated in the provided search results; however, related compounds like 5-isocyanato-2-methylpyridine (B1311455) are described as white crystals. |

| Boiling Point | Not explicitly stated in the provided search results. |

| Melting Point | Not explicitly stated in the provided search results. |

| Density | Not explicitly stated in the provided search results. |

Temperature and Pressure Control in Isocyanate Synthesis

Spectral Data (NMR, IR, MS)

Spectroscopic data is fundamental for the identification and characterization of this compound. While specific spectra for this exact compound were not found in the search results, general characteristics for similar compounds can be inferred.

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the isocyanate group is expected around 2250 cm⁻¹. The pyridine ring would show aromatic C-C and C-N stretching vibrations in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and the methyl group's C-H stretching would be in the 2800-3000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would display signals corresponding to the protons on the pyridine ring and the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the isocyanate group.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the pyridine and isocyanate moieties.

Synthesis and Manufacturing of this compound

The synthesis of this compound can be approached through various methods, ranging from laboratory-scale preparations to potential industrial-scale manufacturing processes. The choice of synthetic route often depends on factors such as starting material availability, desired yield and purity, and scalability.

Mechanistic Investigations of Reactions Involving 3 Isocyanato 2 Methylpyridine

Established Laboratory-Scale Synthesis Methods

A common laboratory method for the synthesis of isocyanates involves the Curtius rearrangement of acyl azides. wikidoc.org For pyridyl isocyanates, this would typically involve the conversion of a corresponding nicotinic acid derivative. For instance, a related isomer, 5-isocyanato-2-methylpyridine (B1311455), can be synthesized from 6-methylnicotinic acid by reacting it with diphenylphosphoryl azide (B81097) (DPPA) and triethylamine. A similar strategy could likely be applied to the synthesis of 3-Isocyanato-2-methylpyridine starting from 2-methylnicotinic acid.

Another established method for isocyanate synthesis is the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent. wikidoc.orgdoxuchem.com Therefore, 3-amino-2-methylpyridine (B1201488) could serve as a precursor for the synthesis of this compound.

Electrophilic Nature and Nucleophilic Attack

Alternative and Emerging Synthetic Routes

Research into new synthetic methodologies is ongoing, driven by the need for more efficient, safer, and environmentally friendly processes. For pyridyl isocyanates, this includes the development of phosgene-free synthetic routes. One such approach could involve the use of dioxazolones as precursors, a method that has been explored for the derivatization of hydroxamic acids in pyridine-based systems. smolecule.com

Polymerization Mechanisms

Formation of Polyurethanes

Industrial-Scale Production Considerations

The industrial-scale production of this compound would necessitate a robust and cost-effective synthetic process. The phosgenation of the corresponding amine is a common industrial method for isocyanate production, but it requires stringent safety precautions due to the high toxicity of phosgene. wikidoc.org Therefore, developing a scalable, phosgene-free route would be a significant advantage for industrial manufacturing.

Purification and Characterization Techniques

Purification of this compound is crucial to remove impurities and byproducts from the synthesis. Common purification techniques include silica (B1680970) gel column chromatography. Characterization of the purified product is typically achieved using a combination of spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its identity and purity. bldpharm.com

Chemical Reactivity and Reaction Mechanisms

Applications of 3 Isocyanato 2 Methylpyridine in Diverse Organic Synthesis Contexts

Reactivity with Nucleophiles (Alcohols, Amines, Water)

Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). doxuchem.comwikipedia.org This reaction is fundamental in polyurethane chemistry.

Amines: The reaction of isocyanates with primary or secondary amines yields ureas. doxuchem.comwikipedia.org This is a rapid and efficient reaction often used in the synthesis of various organic compounds.

Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. doxuchem.comwikipedia.org This reaction is utilized in the production of polyurethane foams, where the generated carbon dioxide acts as a blowing agent. wikipedia.org

Synthesis of Agrochemicals

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, acting as dipolarophiles. For example, they can undergo [3+2] cycloaddition reactions with azides to form tetrazolinones. researchgate.net Nitropyridyl isocyanates have been shown to react with pyridine (B92270) N-oxides in 1,3-dipolar cycloaddition reactions. researchgate.net The potential for 3-Isocyanato-2-methylpyridine to participate in similar cycloaddition reactions opens up avenues for the synthesis of novel heterocyclic systems.

Generation of Pyrrolo[3,4-b]pyridin-7-ones

Polymerization Reactions

Diisocyanates are key monomers in the production of polyurethanes, which are formed through the reaction with polyols (compounds with multiple hydroxyl groups). wikidoc.orgwikipedia.org While this compound is a monoisocyanate, it can be used to functionalize polymers or as a chain terminator in polymerization reactions. Furthermore, under certain conditions, isocyanates can self-polymerize, with aliphatic diisocyanates capable of forming trimers. wikidoc.orgwikipedia.org

Applications in Organic Synthesis

The unique combination of a pyridine scaffold and a reactive isocyanate group makes this compound a valuable building block in various areas of organic synthesis.

Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Building Block for the Synthesis of Novel Pharmaceutical Compounds

The pyridine (B92270) moiety is a common feature in many pharmaceuticals, and the isocyanate group provides a reactive handle for introducing this scaffold into larger molecules. rsc.orgrsc.org 3-Isocyanato-2-methylpyridine can be used as a precursor for the synthesis of a wide range of biologically active compounds, including potential enzyme inhibitors and receptor ligands. sincerechemical.com The ability of the isocyanate group to react with amines and alcohols in biological molecules allows for its use in modifying biomolecules for research purposes.

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

Intermediate in the Preparation of Agrochemicals

Pyridine-based compounds are also prevalent in the agrochemical industry. semanticscholar.orgnih.gov this compound can serve as an intermediate in the synthesis of novel pesticides and herbicides. For example, the well-known agrichemical nitrapyrin (B159567) is derived from 2-methylpyridine. patsnap.com

Characterization of Aromatic C-H Stretches (~3000–3100 cm⁻¹)

Role in Materials Science and Polymer Chemistry

Isocyanates are fundamental in the production of polyurethanes, which have widespread applications as foams, coatings, adhesives, and elastomers. doxuchem.comyoutube.com While this compound is not a diisocyanate and therefore cannot form a polymer on its own with a diol, it can be used to modify the surface of materials or to functionalize existing polymers. industrialchemicals.gov.au For instance, isocyanate-functional silanes are used as coupling agents and in the production of polymers for sealants and coatings. chemicalbook.com

Analytical Characterization of this compound

Accurate analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Derivatization and Structure Reactivity Relationship Studies of 3 Isocyanato 2 Methylpyridine Analogues

Spectroscopic Methods (FTIR, NMR, Mass Spectrometry)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the isocyanate functional group, which exhibits a characteristic strong absorption band around 2250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. unl.edu

Chromatographic Techniques (GC, HPLC)

Gas Chromatography (GC): GC can be used to separate and analyze volatile compounds. Coupled with a mass spectrometer (GC-MS), it is a powerful technique for identifying and quantifying the components of a mixture. unl.edu

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation and analysis of less volatile or thermally labile compounds. It can be used to assess the purity of 3-Isocyanato-2-methylpyridine and to monitor the progress of reactions involving this compound. bldpharm.com

Recent Advances and Future Outlook

The field of pyridyl isocyanate chemistry is continually advancing, with new research shedding light on their synthesis, reactivity, and potential applications.

Emerging Research and Novel Applications

Recent research has focused on developing more efficient and selective synthetic methods for pyridyl isocyanates and exploring their reactivity in novel chemical transformations. ntnu.noacs.org There is growing interest in their use as building blocks for the synthesis of complex, biologically active molecules and advanced materials. beilstein-journals.org The unique reactivity of the isocyanate group, combined with the versatile properties of the pyridine (B92270) scaffold, makes these compounds attractive targets for further investigation.

Future Research Directions and Potential Breakthroughs

Future research is likely to focus on several key areas:

Development of catalytic, enantioselective reactions: This would allow for the synthesis of chiral, pyridine-containing compounds with high stereocontrol, which is crucial for many pharmaceutical applications.

Exploration of new cycloaddition reactions: Investigating the participation of pyridyl isocyanates in a wider range of cycloaddition reactions could lead to the discovery of novel heterocyclic systems with interesting properties.

Applications in supramolecular chemistry and materials science: The ability of the pyridine ring to coordinate with metals and the reactivity of the isocyanate group could be exploited in the design of new functional materials, sensors, and catalysts.

The continued exploration of the chemistry of this compound and related pyridyl isocyanates holds significant promise for advancements in organic synthesis, medicinal chemistry, and materials science.

Q & A

Q. What are the most reliable synthetic routes for 3-isocyanato-2-methylpyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functional group transformations on pyridine derivatives. A common approach is the Curtius rearrangement or isocyanate introduction via nucleophilic substitution. For example, substituting a chloro or hydroxyl group at the 3-position of 2-methylpyridine with an isocyanate group using reagents like triphosgene or diphosgene under anhydrous conditions. Reaction optimization requires careful temperature control (0–5°C to avoid side reactions) and inert atmospheres to prevent hydrolysis . Characterization of intermediates (e.g., 3-amino-2-methylpyridine) via NMR and IR is critical to confirm precursor purity before isocyanate formation .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR Spectroscopy : H NMR confirms substituent positions (e.g., methyl at C2 and isocyanate at C3). Aromatic protons appear as distinct multiplet signals between δ 7.0–8.5 ppm.

- IR Spectroscopy : A sharp peak near ~2250 cm confirms the isocyanate (-NCO) group.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 138) validate the molecular formula (CHNO).

- X-ray Crystallography : Resolves spatial arrangement and bond angles, critical for reactivity studies .

Q. How does this compound react under nucleophilic or electrophilic conditions?

The isocyanate group (-NCO) is highly electrophilic, reacting with amines, alcohols, or thiols to form ureas, carbamates, or thiocarbamates, respectively. For example:

- Nucleophilic Attack : Reaction with aniline yields 3-(phenylurea)-2-methylpyridine.

- Electrophilic Substitution : The methyl group at C2 can undergo halogenation (e.g., bromination) under radical conditions. Side reactions (e.g., dimerization) are minimized using dry solvents and low temperatures .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatility and respiratory hazards.

- First Aid : Immediate rinsing with water for skin/eye exposure, followed by medical evaluation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations predict electron-deficient regions, guiding reactivity in [2+2] or [4+2] cycloadditions. For instance, the isocyanate group’s electrophilicity directs nucleophilic attack at C3, while steric hindrance from the C2 methyl group influences regioselectivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) complements computational models .

Q. What computational tools are effective for predicting the thermodynamic stability of this compound derivatives?

Quantum mechanical calculations (e.g., Gaussian or ORCA) assess bond dissociation energies and transition states. Statistical thermodynamics models (e.g., QSPR) correlate molecular descriptors (e.g., partition coefficients, dipole moments) with stability. For example, derivatives with electron-withdrawing groups at C5 show higher thermal stability due to resonance effects .

Q. How can this compound be applied in drug discovery, particularly as a pharmacophore?

Its isocyanate group serves as a reactive handle for covalent binding to biological targets (e.g., kinase inhibitors). In one study, conjugation with a pyridinylurea moiety improved binding affinity to EGFR mutants by 10-fold compared to non-covalent analogs. Bioactivity assays (e.g., IC measurements) and molecular docking validate target engagement .

Q. How do contradictions in reported synthetic yields arise, and what strategies resolve them?

Discrepancies often stem from impurities in precursors or variations in anhydrous conditions. For example, moisture contamination during isocyanate formation reduces yields by promoting hydrolysis. Reproducibility is enhanced by:

Q. What catalytic systems enhance the efficiency of this compound in cross-coupling reactions?

Palladium catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura couplings at C4 or C5 positions. For instance, coupling with aryl boronic acids produces biaryl derivatives, useful in ligand design. Catalyst loading (1–5 mol%) and ligand choice (e.g., XPhos) critically impact yield and selectivity .

Q. How can thermodynamic properties (e.g., solubility, partition coefficients) guide formulation of this compound-based compounds?

Hansen solubility parameters predict compatibility with excipients. For example, derivatives with logP > 2.5 exhibit better membrane permeability but require co-solvents (e.g., DMSO) for aqueous solubility. Differential Scanning Calorimetry (DSC) measures melting points to optimize solid dispersion techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.